1,3,4-Oxadiazole-2(3H)-thione, 3-(((4-nitrophenyl)amino)methyl)-5-(4-pyridinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,4-Oxadiazole-2(3H)-thione, 3-(((4-nitrophenyl)amino)methyl)-5-(4-pyridinyl)- is a heterocyclic compound that contains an oxadiazole ring. Compounds with oxadiazole rings are known for their diverse biological activities and are often used in medicinal chemistry for drug design and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4-oxadiazole derivatives typically involves the cyclization of appropriate hydrazides with carbon disulfide or other suitable reagents. The specific synthetic route for this compound may involve the reaction of a hydrazide with a nitrophenyl and pyridinyl substituent under controlled conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of catalysts, high-pressure reactors, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1,3,4-Oxadiazole-2(3H)-thione derivatives can undergo various chemical reactions, including:
Oxidation: Conversion to oxadiazole oxides.
Reduction: Reduction of the nitro group to an amino group.
Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Catalytic hydrogenation or metal hydrides.
Substitution: Halogenating agents, nucleophiles, or electrophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amino derivative.
Scientific Research Applications
Chemistry: Used as building blocks for the synthesis of more complex molecules.
Biology: Investigated for their antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for their potential as anti-inflammatory, anticancer, and neuroprotective agents.
Industry: Used in the development of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 1,3,4-oxadiazole derivatives often involves interaction with specific molecular targets such as enzymes, receptors, or DNA. These interactions can lead to the modulation of biological pathways, resulting in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Oxadiazole-2-thione: A simpler derivative without the nitrophenyl and pyridinyl substituents.
1,3,4-Oxadiazole-5-thione: Another positional isomer with different substitution patterns.
1,2,4-Oxadiazole: A related compound with a different ring structure.
Uniqueness
The presence of the nitrophenyl and pyridinyl substituents in 1,3,4-oxadiazole-2(3H)-thione, 3-(((4-nitrophenyl)amino)methyl)-5-(4-pyridinyl)- imparts unique chemical and biological properties, making it a valuable compound for research and development.
Properties
CAS No. |
84249-83-2 |
---|---|
Molecular Formula |
C14H11N5O3S |
Molecular Weight |
329.34 g/mol |
IUPAC Name |
3-[(4-nitroanilino)methyl]-5-pyridin-4-yl-1,3,4-oxadiazole-2-thione |
InChI |
InChI=1S/C14H11N5O3S/c20-19(21)12-3-1-11(2-4-12)16-9-18-14(23)22-13(17-18)10-5-7-15-8-6-10/h1-8,16H,9H2 |
InChI Key |
MSQFAJWXSDENJN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NCN2C(=S)OC(=N2)C3=CC=NC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.